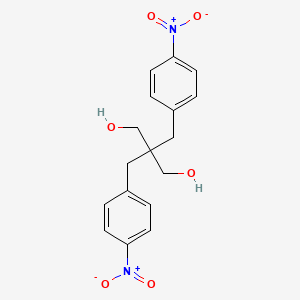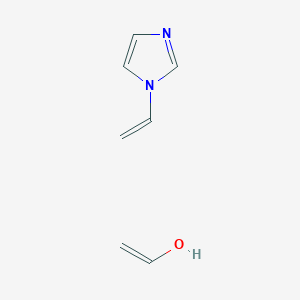
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure significantly influences its reactivity and stability, making it a valuable compound in medicinal chemistry, materials science, and other areas of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the introduction of fluorine atoms into the pyrazole ring. One common method is the reaction of a pyrazole derivative with a fluorinated alkyl halide under basic conditions. For example, the reaction of 1H-pyrazole-5-carboxylic acid with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure makes it a potential candidate for drug development, as fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Agriculture: The compound may be explored for use in agrochemicals to improve crop protection and yield.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes or receptors. For instance, the compound may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the presence of fluorine atoms and exhibit similar reactivity and stability.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also contain a pyrazole ring and have been studied for their biological activities.
Uniqueness
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. The presence of the difluoropropyl group enhances its potential for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H8F2N2O2 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
2-(2,2-difluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)4-11-5(6(12)13)2-3-10-11/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
RESMGIDLAPDURO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=CC=N1)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


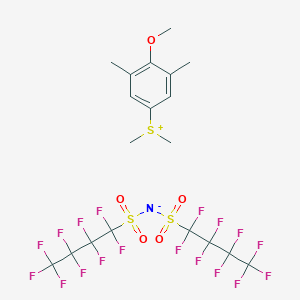
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)

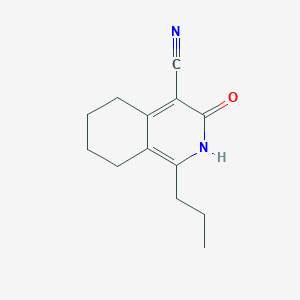

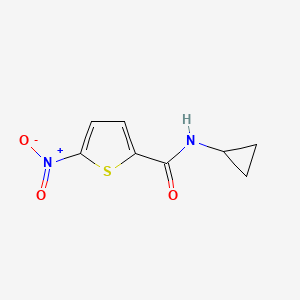

![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
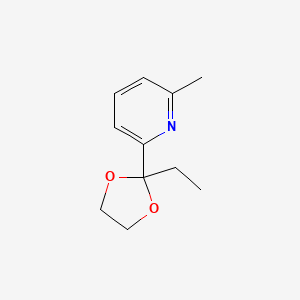
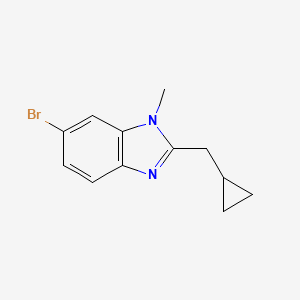
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
